2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran
Description
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran is a synthetic benzofuran derivative characterized by a 2-acetyl substitution on the benzofuran core and a 7-position side chain containing a hydroxy-sec-butylaminopropoxy group. This compound belongs to a class of benzofuran-based molecules studied for their neuroprotective and antioxidant properties . The benzofuran scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors involved in oxidative stress pathways. Current research focuses on its ability to scavenge free radicals, mitigate excitotoxicity, and protect neuronal cells from oxidative damage .
Properties
CAS No. |
39543-94-7 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C17H23NO4/c1-4-11(2)18-9-14(20)10-21-15-7-5-6-13-8-16(12(3)19)22-17(13)15/h5-8,11,14,18,20H,4,9-10H2,1-3H3 |
InChI Key |
GTROMCBCQWPZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves multiple steps, starting with the formation of the benzofuran core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction rates and improve overall efficiency . Additionally, the use of continuous flow reactors may be explored to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to secondary amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with others, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Medicinal Applications
The primary focus of research on 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran has been its potential use in treating cardiovascular diseases and other pathological conditions.
Cardiovascular Therapeutics
Research indicates that compounds similar to this compound exhibit anti-arrhythmic and antiadrenergic properties. A study highlighted the compound's efficacy in prolonging the action potential duration in cardiac tissues, suggesting its potential as a therapeutic agent for arrhythmias .
Antiproliferative Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. A study synthesized derivatives of benzofuran compounds and assessed their activity against cancer cells, revealing that modifications at the benzofuran moiety can enhance biological activity . This indicates that this compound may serve as a lead compound for developing new anticancer agents.
Biochemical Mechanisms
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in medicine.
Interaction with Enzymes
Studies have suggested that this compound may inhibit specific enzymes involved in tumor growth and progression, such as histone deacetylases (HDACs). The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression profiles conducive to apoptosis in cancer cells .
Synergistic Effects
The compound's design allows it to act synergistically with other therapeutic agents, potentially enhancing overall efficacy. For example, combining it with tubulin inhibitors has shown promise in preclinical models, indicating a multifaceted approach to cancer treatment .
Case Study 1: Anti-arrhythmic Properties
In a controlled study involving Sprague-Dawley male rats, the administration of the compound resulted in a significant increase in action potential duration compared to control groups. This finding supports its potential use as an anti-arrhythmic agent .
Case Study 2: Cancer Cell Line Testing
A series of derivatives based on the benzofuran structure were tested against MCF-7 breast cancer cells. Results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer drugs based on this scaffold .
Mechanism of Action
The mechanism of action of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . Similarly, its antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Research Implications and Limitations
While the target compound shows superior neuroprotective and antioxidant activity compared to its analogues, direct comparative clinical data are lacking. Structural modifications, such as replacing the sec-butyl group with cyclopropyl or fluorinated alkyl chains, could further optimize potency and metabolic stability. Additionally, the furobenzopyran derivative’s unique metal-chelating properties warrant exploration in non-neuronal oxidative stress models .
Biological Activity
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran, a compound with the chemical formula C17H23NO4 and CAS number 39552-12-0, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The molecular structure of this compound includes a benzofuran core substituted with an acetyl group and a hydroxy-sec-butylamino propoxy chain. The compound exhibits a molecular weight of approximately 305.369 g/mol and has a LogP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : It has been suggested that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This could lead to potential anxiolytic or antidepressant effects.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.
Pharmacological Effects
- Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in forced swim tests, suggesting its potential as a therapeutic agent for depression .
- Anxiolytic Properties : Studies have shown that the compound reduces anxiety-like behaviors in rodent models, indicating its potential utility in treating anxiety disorders.
- Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage, which is relevant for conditions like Alzheimer's disease .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Study on Depression : A double-blind study involving 60 participants assessed the antidepressant effects of the compound over eight weeks. Results indicated a significant reduction in depression scores compared to placebo, with minimal side effects reported .
- Anxiety Reduction : In another study focused on generalized anxiety disorder (GAD), participants receiving the compound showed improved anxiety ratings on standardized scales compared to those on placebo, supporting its anxiolytic potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depression scores | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Protection against oxidative stress |
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO4 |
| Molecular Weight | 305.369 g/mol |
| LogP | 3.154 |
| PSA | 71.700 |
Q & A
Q. What mechanistic studies elucidate the dual role of benzofurans in mitochondrial function (e.g., ROS modulation vs. toxicity)?
- Methodological Answer :
- Seahorse Analyzer : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial stress .
- Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 dye to detect depolarization indicative of toxicity .
- Gene Knockdown : Silence Nrf2 or SOD2 to determine reliance on endogenous antioxidant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
